Methyl D-lysinate is an ester derivative of the amino acid D-lysine, characterized by the presence of a methyl group attached to the amino group of lysine. This compound plays a significant role in biochemical research, particularly in the study of protein modifications and post-translational modifications (PTMs). Methyl D-lysinate is often utilized in the synthesis of methylated lysine analogs, which are crucial for understanding the functional implications of lysine methylation in biological systems.
Methyl D-lysinate is classified under amino acid derivatives, specifically as an amino acid ester. It can be synthesized from D-lysine through various chemical reactions involving methylation processes. The compound is significant in both organic chemistry and biochemistry due to its applications in synthesizing modified peptides and proteins.
The synthesis of methyl D-lysinate typically involves the methylation of D-lysine or its derivatives. Several methods have been documented:
The reaction conditions often include:
Purification methods such as crystallization or chromatography are commonly employed to isolate the final product.
Key data points include:
Methyl D-lysinate participates in various chemical reactions typical of amino acids and esters:
These reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm product formation and purity.
The mechanism by which methyl D-lysinate exerts its effects primarily revolves around its role as a substrate for enzymes that modify lysine residues in proteins. Methylation alters the charge and hydrophobicity of lysine residues, influencing protein folding, stability, and interaction with other biomolecules.
Research indicates that methylated lysines can affect gene expression by altering chromatin structure and function . The specific mechanisms involve:
Methyl D-lysinate is typically a white crystalline solid at room temperature. Its solubility in water is moderate due to the presence of both hydrophilic (amino and carboxyl groups) and hydrophobic (methyl group) components.
The compound is stable under normal conditions but sensitive to hydrolysis in aqueous environments. Its reactivity profile includes:
Relevant data includes:
Methyl D-lysinate has several scientific uses, including:
Methyl D-lysinate is strategically incorporated into peptide chains via Fmoc/tBu-based SPPS protocols. This approach leverages N-α-Fmoc-N-ε-methyl-D-lysine derivatives as pre-methylated building blocks, which withstand iterative piperidine deprotection cycles (typically 20% in DMF) without racemization or demethylation. The steric profile of D-lysine enantiomers necessitates extended coupling times (45–90 minutes) compared to L-lysine analogues, often requiring activating reagents such as HATU or PyBOP in combination with oxyma pure to achieve >95% coupling efficiency [2] [7]. Post-incorporation, the methyl ester moiety remains stable during standard trifluoroacetic acid (TFA)-mediated global deprotection, enabling precise C-terminal functionalization.
Table 1: SPPS Coupling Efficiency for Methyl D-lysinate
Activating Reagent | Coupling Time (min) | Solvent System | Yield (%) |
---|---|---|---|
HATU/Oxyma Pure | 60 | DMF | 98 |
PyBOP/DIEA | 90 | NMP | 95 |
DIC/HOBt | 120 | DCM:DMF (1:1) | 87 |
Cysteine alkylation provides a chemoselective route to install methyl-D-lysine mimics at predetermined sites. Engineered cysteine residues react with (2-bromoethyl)trimethylammonium bromide under denaturing conditions (6 M guanidine HCl, pH 7.5–8.0), generating S-aminoethylcysteine analogues that structurally emulate trimethyllysine. This method circumvents the chiral integrity challenges of direct methylation, as the D-cysteine precursor maintains configuration during alkylation [3] [10]. Critical parameters include:
Table 2: Optimization Parameters for Cysteine-to-Methyllysine Conversion
Parameter | Optimal Condition | Conversion Efficiency (%) |
---|---|---|
pH | 7.8–8.2 | >90 |
Denaturant Concentration | 6 M guanidine HCl | 95 |
Temperature | 25°C | 88 |
Reaction Time | 24 hours | 92 |
Enzymatic methylation using protein lysine methyltransferases (PKMTs) faces inherent limitations with D-lysine residues due to strict L-amino acid stereospecificity. PKMTs like SETD7 exhibit <5% activity toward D-lysine-containing peptides, necessitating chemical alternatives for chiral retention [4]. Chemical reductive methylation emerges as the preferred strategy:
Table 3: Enzymatic vs. Chemical Methylation Performance
Method | Monmethylation Yield | Racemization Risk | Chiral Specificity |
---|---|---|---|
PKMT Enzymatic | <5% | None | L-lysine only |
Chemical Reductive Methylation | 75–80% | Low (<2%) | D/L-lysine compatible |
Sequential Alkylation | 40–50% | Moderate (5–8%) | D/L-lysine compatible |
Orthogonal protection of D-lysine’s α-amino and ε-amino groups is essential for regioselective methylation. The N-α-Fmoc-N-ε-Boc-D-lysine scaffold demonstrates superior performance:
Table 4: Protective Group Strategies for Methyl D-lysinate Derivatives
Protection Scheme | Deprotection Condition | Compatibility with Methylation | Aggregation Reduction |
---|---|---|---|
N-α-Fmoc/N-ε-Boc | TFA (50%)/DCM, 30 min | High | 60% |
N-α-Boc/N-ε-methyl | HF, 0°C, 60 min | Moderate | 40% |
N-ε-(2-Chlorotrityl)/methyl | 1% TFA/DCM, 5 min | High | 75% |
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